2-(Bromomethyl)-2,3-dihydro-1H-indene

Regioselectivity Nucleophilic substitution Indane scaffold

2-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 348080-87-5), also known as 2-(bromomethyl)indane, is a bicyclic aryl-alkyl bromide building block featuring a rigid 2,3-dihydro-1H-indene (indane) scaffold with a primary bromomethyl substituent at the 2-position. With a molecular formula of C₁₀H₁₁Br and a molecular weight of 211.09 g/mol, this compound serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
CAS No. 348080-87-5
Cat. No. B1289450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-2,3-dihydro-1H-indene
CAS348080-87-5
Molecular FormulaC10H11B
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)CBr
InChIInChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2
InChIKeySTSXTMDDYSZTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 348080-87-5): A Strategic Bicyclic Electrophile for Precision Organic Synthesis


2-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 348080-87-5), also known as 2-(bromomethyl)indane, is a bicyclic aryl-alkyl bromide building block featuring a rigid 2,3-dihydro-1H-indene (indane) scaffold with a primary bromomethyl substituent at the 2-position . With a molecular formula of C₁₀H₁₁Br and a molecular weight of 211.09 g/mol, this compound serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis . The bromomethyl group confers high reactivity toward nucleophilic substitution, while the conformationally constrained indane core provides structural preorganization that is distinct from acyclic or monocyclic aryl bromide alternatives .

Why 2-(Bromomethyl)-2,3-dihydro-1H-indene Cannot Be Casually Substituted by Other Bromomethyl Aromatics


Although numerous bromomethyl-containing aromatic building blocks are commercially available—including benzyl bromides, substituted benzyl bromides, and other indane regioisomers—direct substitution of 2-(bromomethyl)-2,3-dihydro-1H-indene with these alternatives is inadvisable without rigorous re-optimization. The compound's unique 2-positioned bromomethyl group on the saturated indane ring creates a distinct steric and electronic environment that influences both reaction kinetics and product stereochemistry . Regioisomeric analogs such as 1-(bromomethyl)-2,3-dihydro-1H-indene, 4-(bromomethyl)indan-1-one, or 5-(bromomethyl)indane exhibit markedly different reactivity profiles and lead to divergent downstream products . Furthermore, the rigid bicyclic indane framework imposes conformational constraints absent in flexible acyclic bromides like benzyl bromide or 2-phenylethyl bromide, directly impacting the three-dimensional architecture of final target molecules in pharmaceutical applications .

Quantitative Differentiation of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Comparative Evidence Assessment


Regioisomeric Reactivity Comparison: 2-Position Bromomethyl vs. 1-Position and 5-Position Indane Analogs

The position of the bromomethyl substituent on the indane scaffold fundamentally alters electrophilic reactivity and steric accessibility. 2-(Bromomethyl)-2,3-dihydro-1H-indene, with substitution at the saturated 2-position of the indane ring, presents a distinct steric environment compared to the 1-position analog (1-(bromomethyl)-2,3-dihydro-1H-indene), where the bromomethyl group is adjacent to the aromatic ring . Additionally, the 5-position regioisomer (5-(bromomethyl)indane, CAS 501649-52-1) places the electrophilic center on the aromatic ring itself, resulting in fundamentally different electronic properties and cross-coupling compatibility . This regioisomeric divergence necessitates distinct synthetic route planning and precludes direct substitution without revalidation of reaction conditions and yields.

Regioselectivity Nucleophilic substitution Indane scaffold

Conformational Constraint Advantage: Rigid Indane Core vs. Flexible Acyclic Bromides

The bicyclic 2,3-dihydro-1H-indene (indane) core of the target compound imposes significant conformational restriction compared to acyclic bromomethyl aromatics such as benzyl bromide or 2-phenylethyl bromide . This structural rigidity is advantageous in medicinal chemistry applications where defined three-dimensional geometry influences target binding and pharmacokinetic properties. The constrained scaffold limits rotational freedom, potentially enhancing binding entropy and target selectivity when incorporated into drug-like molecules [1]. In contrast, flexible acyclic bromides produce products with greater conformational entropy, which may reduce target affinity or increase off-target interactions.

Conformational restriction Bicyclic scaffold Medicinal chemistry

Synthetic Versatility: Nucleophilic Substitution and Cross-Coupling Compatibility

2-(Bromomethyl)-2,3-dihydro-1H-indene serves as a versatile electrophilic building block capable of participating in both nucleophilic substitution (SN2) reactions and transition metal-catalyzed cross-couplings . The primary bromomethyl group is highly reactive toward a wide range of nucleophiles including amines, alkoxides, thiols, and stabilized carbanions, enabling efficient installation of diverse functional groups at the 2-position of the indane scaffold . While specific comparative yield data for this compound versus other bromomethyl indanes is not publicly available in primary literature, the established reactivity profile of primary alkyl bromides in SN2 reactions is well-documented and supports its utility in synthetic applications [1].

Suzuki coupling Nucleophilic substitution Building block

Priority Application Scenarios for 2-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 348080-87-5)


Synthesis of Conformationally Constrained Pharmaceutical Intermediates

Due to its rigid bicyclic indane core, 2-(bromomethyl)-2,3-dihydro-1H-indene is ideally suited for the synthesis of conformationally restricted pharmaceutical intermediates . The constrained scaffold is particularly valuable in medicinal chemistry programs targeting kinases, GPCRs, and other protein targets where defined molecular geometry is critical for binding affinity and selectivity. Procurement of this specific regioisomer ensures that the intended three-dimensional architecture is maintained in the final drug candidate [1].

Preparation of Indane-Based Amino Acid Derivatives

This compound serves as a precursor for the synthesis of indane-based α-amino acid derivatives under phase-transfer catalysis conditions . These conformationally constrained amino acids are valuable building blocks for peptide mimetics and constrained peptide therapeutics. The 2-position substitution pattern is essential for generating the desired stereochemical outcome in the alkylation step [1].

Building Block for Protein Kinase Inhibitor Scaffolds

Indene and indane derivatives have been extensively described as core scaffolds in protein kinase inhibitor development . 2-(Bromomethyl)-2,3-dihydro-1H-indene provides a convenient entry point for installing diverse substituents at the 2-position of the indane core, enabling systematic structure-activity relationship (SAR) exploration around this privileged scaffold. The specific 2-substitution pattern is distinct from 1-substituted analogs commonly found in kinase inhibitor patents, offering a unique vector for chemical space exploration [1].

Reference Standard for Analytical Method Development

With a purity specification of ≥96% (typically 97% from reputable suppliers), 2-(bromomethyl)-2,3-dihydro-1H-indene is suitable as a reference standard for analytical method development and validation in pharmaceutical quality control . Its well-defined structure and availability with supporting analytical documentation (HPLC, NMR, MS) make it appropriate for establishing impurity profiling methods and stability-indicating assays [1].

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